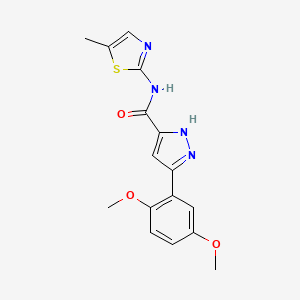

5-(2,5-dimethoxyphenyl)-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S/c1-9-8-17-16(24-9)18-15(21)13-7-12(19-20-13)11-6-10(22-2)4-5-14(11)23-3/h4-8H,1-3H3,(H,19,20)(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVBBQWCJRKEOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=CC(=NN2)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-dimethoxyphenyl)-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the Dimethoxyphenyl Group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a dimethoxyphenyl halide.

Formation of the Thiazole Ring: This can be synthesized by the reaction of a thioamide with a haloketone.

Coupling Reaction: The final step involves coupling the pyrazole and thiazole rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the amide bond, leading to the formation of amines or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halides, nitrates, and sulfonates can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines, alcohols.

Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with thiazole and pyrazole structures often exhibit significant antimicrobial activities. Preliminary studies suggest that 5-(2,5-dimethoxyphenyl)-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide may have efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring enhances the compound's interaction with biological targets, potentially leading to the development of new antimicrobial agents.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Initial studies demonstrate that it may inhibit the proliferation of certain cancer cell lines. The mechanism of action is thought to involve the modulation of specific signaling pathways associated with cell growth and apoptosis.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key synthetic steps include:

- Formation of the Pyrazole Ring : This can be achieved through the condensation of appropriate hydrazones with carbonyl compounds.

- Thiazole Incorporation : The thiazole moiety is introduced via cyclization reactions involving thioamides or similar compounds.

- Final Amide Formation : The carboxamide group is introduced through acylation reactions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic methods related to this compound:

- Antimicrobial Activity Study : A recent study evaluated the antimicrobial effects of various derivatives of pyrazole-thiazole compounds against S. aureus and E. coli using disc diffusion methods. Results indicated that certain modifications to the structure significantly enhanced antibacterial activity.

- Anticancer Evaluation : In vitro assays conducted on breast cancer cell lines showed that this compound exhibited dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for further development in oncology.

- Molecular Docking Studies : Computational studies using molecular docking have provided insights into the binding interactions between this compound and various biological targets, indicating favorable binding affinities that could be exploited in drug design.

Mechanism of Action

The mechanism of action of 5-(2,5-dimethoxyphenyl)-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.

Pathways Involved: It can influence various cellular pathways, including apoptosis, cell cycle regulation, and signal transduction, depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Key structural differences and similarities:

- Target vs.

- Target vs. CK1δ Inhibitors () : Both the target and compound 11b share the 2,5-dimethoxyphenyl group, which is critical for CK1δ inhibition. However, the target’s thiazole group may confer distinct selectivity compared to the imidazole/oxazole systems in PF-5006739 .

- Target vs. Carbothioamides () : Replacing carboxamide with thiocarboxamide (as in ) reduces hydrogen-bonding capacity, likely affecting bioavailability and target affinity .

Physicochemical Properties

Melting points, solubility, and spectroscopic data:

Biological Activity

5-(2,5-Dimethoxyphenyl)-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological properties, including its mechanisms of action, efficacy in various disease models, and potential therapeutic applications.

- Molecular Formula : C₁₄H₁₃N₅OS

- Molecular Weight : 299.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to exhibit anti-inflammatory , antitumor , and neuroprotective properties. Specifically, the compound acts as an antagonist at the metabotropic glutamate receptor (mGluR), which is implicated in numerous neurological disorders .

Biological Activity Overview

The following table summarizes key biological activities and findings related to this compound:

Antitumor Efficacy

In a study evaluating the antitumor efficacy of various pyrazole derivatives, this compound demonstrated significant cytotoxic effects against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. The compound's IC50 values indicated potent activity, suggesting its potential as a lead compound for further development in cancer therapy .

Inflammation Modulation

Research on the anti-inflammatory properties of this compound revealed its ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway. The dual inhibition of COX-1 and COX-2 suggests that this compound may be beneficial in treating inflammatory diseases without the gastrointestinal side effects commonly associated with traditional NSAIDs .

Neuroprotective Effects

The neuroprotective effects of the compound were assessed through its interaction with mGluRs, where it was found to modulate receptor activity effectively. This modulation is significant given the role of mGluRs in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, indicating potential therapeutic applications in neuroprotection .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(2,5-dimethoxyphenyl)-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with diketones or β-keto esters, followed by carboxamide coupling. For example, pyrazole cores are often synthesized via cyclization of 1,3-diketones with hydrazines under acidic or basic conditions . Thiazole-2-amine coupling is achieved using carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF . Reaction monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) are standard .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Characterization employs spectroscopic techniques:

- 1H/13C NMR : Confirms substitution patterns (e.g., dimethoxy phenyl protons at δ 3.7–3.9 ppm, thiazole protons at δ 2.4–2.6 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical m/z) .

- FT-IR : Identifies carbonyl stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Q. What are the standard solubility and stability protocols for this compound?

- Methodological Answer : Solubility is tested in DMSO (≥10 mM for biological assays) and aqueous buffers (pH 7.4). Stability studies involve HPLC analysis under varying conditions (e.g., 4°C, room temperature, light exposure) over 72 hours to assess degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Computational tools (e.g., density functional theory for transition-state analysis) and design-of-experiment (DoE) approaches are used to optimize parameters like temperature, solvent polarity, and catalyst loading. For instance, K2CO3 in DMF at 60°C may enhance nucleophilic substitution efficiency in thiazole coupling . Reaction progress kinetics monitored via in-situ IR spectroscopy can identify bottlenecks .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies (e.g., IC50 variability in kinase inhibition assays) are addressed by:

- Standardized Assays : Replicating studies under controlled conditions (e.g., ATP concentration, incubation time) .

- Structural Analog Analysis : Comparing activity trends in derivatives with modified substituents (e.g., methoxy vs. ethoxy groups) to identify SAR patterns .

- Molecular Dynamics Simulations : Validating target binding modes (e.g., docking to EGFR kinase) to confirm mechanistic hypotheses .

Q. How can molecular docking guide the design of derivatives with enhanced target specificity?

- Methodological Answer :

- Target Preparation : Retrieve protein structures (e.g., PDE4B, PDB ID: 3G4F) and prepare for docking (e.g., protonation states via PROPKA) .

- Ligand Preparation : Generate 3D conformers of the compound and derivatives using software like Open Babel.

- Docking Workflow : Use AutoDock Vina to predict binding affinities. Focus on key interactions (e.g., hydrogen bonds between carboxamide and Thr333, π-π stacking with dimethoxyphenyl) .

- Free Energy Calculations : MM/GBSA refinement to rank derivatives by ΔGbind .

Q. What in vitro and in vivo models are appropriate for evaluating its anti-inflammatory potential?

- Methodological Answer :

- In Vitro : LPS-stimulated RAW264.7 macrophages; measure TNF-α/IL-6 via ELISA .

- In Vivo : Murine carrageenan-induced paw edema model; administer compound orally (10–50 mg/kg) and assess swelling reduction .

- Safety Profiling : HepG2 cell viability assays and acute toxicity studies in BALB/c mice (LD50 determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.